![molecular formula C10H10N2O2 B1349813 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 81438-52-0](/img/structure/B1349813.png)
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (DMIPC) is an important organic compound that has a wide range of applications in scientific research. It is a derivative of the heterocyclic aromatic compound imidazole, and it is known for its aromatic, acidic, and basic properties. DMIPC has been widely used as a reagent in organic synthesis and as an analytical tool for the detection of various analytes. In addition, DMIPC has been found to have a range of biological and physiological effects, which makes it of great interest to researchers in the field of biochemistry and physiology. In
Scientific Research Applications
Antituberculosis Activity
Research has shown that derivatives of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid demonstrate significant potential in treating tuberculosis. A study by Jadhav et al. (2016) synthesized a series of these derivatives and tested their antimycobacterial activity. The results indicated moderate to good antituberculosis activity, highlighting its potential use in developing new treatments for this disease. Similarly, Wu et al. (2016) reported the synthesis of imidazo[1,2-a]pyridine carboxamides with significant in vitro activity against Mycobacterium tuberculosis strains, including drug-resistant strains.
Chemical Synthesis and Modification
In chemical synthesis, this compound's derivatives are utilized for various reactions. For instance, Shijian et al. (2016) developed an iron(III)-catalyzed C3-formylation reaction of imidazo[1,2-a]pyridine, using DMSO as a carbon source and solvent. This method enables the generation of diverse 3-formylimidazo[1,2-a]pyridine derivatives. Additionally, Xiao et al. (2015) presented a transition-metal-free chlorocyclization process for the synthesis of chloro-substituted imidazo[1,2-a]pyridines, offering a novel approach to these compounds.
Potential in Anticancer and Antimicrobial Applications
There is emerging evidence of its potential in anticancer and antimicrobial applications. Li et al. (2015) synthesized a series of imidazo[1,2-a]pyridine amide-cinnamamide hybrids, which showed promising antimycobacterial activity. Sanghavi et al. (2022) explored its use in Suzuki–Miyaura borylation reactions, identifying several derivatives with moderate activity against tuberculosis and potential in anticancer applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets, leading to changes that inhibit the growth of certain bacteria, such as mdr-tb and xdr-tb .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to affect the pathways related to the survival and replication of certain bacteria, including mdr-tb and xdr-tb .
Result of Action
Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against certain bacteria, leading to a reduction in bacterial load .
properties
IUPAC Name |
2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-11-7(2)9(10(13)14)12(8)5-6/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDXLERYTZDKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)O)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372066 | |
Record name | 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81438-52-0 | |
Record name | 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81438-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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